![molecular formula C7H10N2O3 B3066961 3,4,6-Trimethoxypyridazine CAS No. 98334-82-8](/img/structure/B3066961.png)
3,4,6-Trimethoxypyridazine
Overview
Description
3,4,6-Trimethoxypyridazine is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 3,4,6-Trimethoxypyridazine involves methoxylation of 3,4,5-Trichloropyridazine . The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . Further methoxylation was also investigated in order to prepare various substituted pyridazines .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyridazine Derivatives : 3,4,6-Trimethoxypyridazine is synthesized through the reaction of 3,6-dimethoxypyridazine 1-oxide with phosphoryl chloride, followed by treatment with sodium methoxide. This compound demonstrates the transformation of pyridazine derivatives under specific conditions (Igeta, 1960).
Pharmacological and Biological Effects
- Biological Properties : Pyridazine derivatives, including compounds like 3,4,6-Trimethoxypyridazine, exhibit a range of biological properties. They show anti-tumor and anti-inflammatory activities, as indicated by recent studies (Sallam et al., 2021).
Applications in Agricultural and Horticultural Sciences
- Herbicidal Activities : Some pyridazine derivatives have been investigated for their herbicidal activities. Compounds in this class can exhibit significant herbicidal properties, which are of interest in the development of new agricultural chemicals (Xu et al., 2012).
Applications in Material Science
- Water Oxidation Catalysts : Pyridazine-based compounds have been explored in the context of water oxidation, a crucial reaction for energy conversion and storage technologies. Studies indicate that pyridazine derivatives can be part of efficient catalytic systems for this purpose (Zong & Thummel, 2005).
properties
IUPAC Name |
3,4,6-trimethoxypyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)8-9-7(5)12-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZXUAWBUJFSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548145 | |
Record name | 3,4,6-Trimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Trimethoxypyridazine | |
CAS RN |
98334-82-8 | |
Record name | 3,4,6-Trimethoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98334-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,6-Trimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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